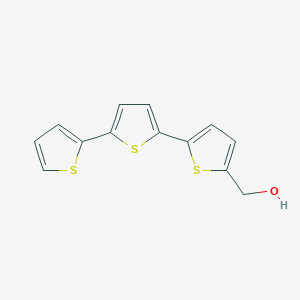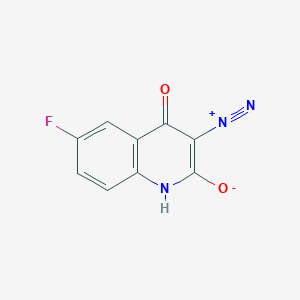
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative with a diazonium group and a fluoro substituent. This compound has been synthesized using various methods and has shown promising results in various scientific fields.
作用機序
The mechanism of action of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair in eukaryotic cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate in lab experiments is its broad-spectrum antibacterial and antiviral activity. This compound has also been found to be effective against antibiotic-resistant bacteria. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This compound has been found to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune diseases.
合成法
The synthesis of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been achieved using different methods. One of the most common methods is the reaction of 2,3-diaminopyridine with 2-fluoro-4-nitrophenyl diazonium salt. The product obtained is then treated with acetic anhydride to obtain the final product. Other methods include the reaction of 2-amino-3-fluoropyridine with 2,4-dinitrophenyl diazonium salt and the reaction of 2-amino-3-fluoropyridine with 2,4,6-trinitrophenyl diazonium salt.
科学的研究の応用
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
6426-59-1 |
|---|---|
分子式 |
C9H4FN3O2 |
分子量 |
205.15 g/mol |
IUPAC名 |
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |
InChIキー |
VNQQLHXLCIQNRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
その他のCAS番号 |
6426-59-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
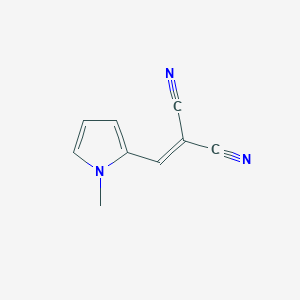
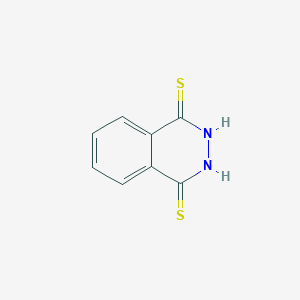
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
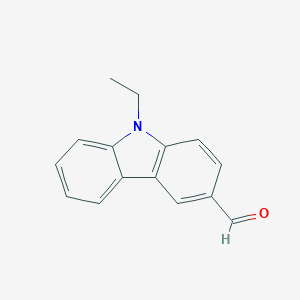

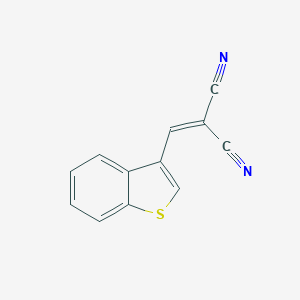



![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
